4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid
Description
4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid is a synthetic acrylamide derivative featuring a conjugated (2E)-3-(4-methylphenyl)prop-2-enoyl moiety linked to a butanoic acid backbone via an amide bond. This compound belongs to the 1,3-diarylpropenone family, known for diverse bioactivities, including antitumor and antimicrobial properties.
Properties
IUPAC Name |
4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-4-6-12(7-5-11)8-9-13(16)15-10-2-3-14(17)18/h4-9H,2-3,10H2,1H3,(H,15,16)(H,17,18)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWSNIRAHPNHRJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid typically involves a two-step reaction process. The first step is the synthesis of an amine chalcone by reacting 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde using a 40% sodium hydroxide solution as a catalyst in ethanol. This is followed by amidation through the reaction of the formed chalcone with succinic anhydride . Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium hydroxide, ethanol, and succinic anhydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a versatile material for synthesizing other compoundsAdditionally, it is used in the development of biomaterials.
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Target Compound : The 4-methylphenyl group enhances lipophilicity (logP ~2.5 estimated), while the carboxylic acid ensures moderate aqueous solubility at physiological pH.
- The ketone group in the oxobutanoic acid backbone may influence hydrogen bonding .
- Ethyl Ester Derivative : The ethyl ester group reduces polarity, improving lipid solubility but requiring hydrolysis in vivo for activation. The methoxy groups contribute to steric hindrance .
- The imidazole ring enables coordination with metal ions or hydrogen bonding .
- Caffeoyl Derivative : The 3,4-dihydroxyphenyl group confers antioxidant activity via radical scavenging but reduces stability under oxidative conditions. Higher polarity (logP ~1.3) compared to the target compound .
Biological Activity
4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid, also known by its CAS number 1094728-74-1, is a compound that has attracted attention for its potential biological activities. This article explores its biological mechanisms, interactions, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₇N₁O₃
- Molecular Weight : 247.29 g/mol
- IUPAC Name : this compound
The compound features a butanoic acid backbone with an enoyl side chain, which is significant for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized to influence various signaling pathways, potentially affecting cellular proliferation and apoptosis. The interaction with membrane proteins and lipids may also play a crucial role in its mechanism of action.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antiproliferative Effects : Some studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Membrane Interaction : The compound has been shown to interact with biological membranes, potentially altering their properties and influencing cellular functions .
- Anti-inflammatory Properties : Preliminary data indicate that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 20 µM. The compound did not induce hemolysis in red blood cells, suggesting a favorable safety profile for further development .
Study 2: Interaction with Lipid Membranes
Research involving model lipid membranes demonstrated that the compound affects the packing order of lipids. Fluorescent probes indicated that the compound enhances the rigidity of lipid bilayers, which could influence membrane fluidity and permeability . This property is particularly relevant for drug delivery systems where membrane interaction is critical.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure | Moderate antiproliferative activity |
| Compound B | Similar structure | Strong anti-inflammatory effects |
| This compound | Unique enoyl side chain | Potential antiproliferative and anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
